molecular formula C21H22N2O4 B5577610 4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine

4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine

Cat. No.: B5577610
M. Wt: 366.4 g/mol
InChI Key: JJNKOOJXFQBIJH-UHFFFAOYSA-N
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Description

4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.15795719 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Analysis

Halim and Ibrahim (2022) detailed the synthesis and spectral analysis of a novel compound involving methoxy and benzofuran groups, emphasizing the use of Density Functional Theory (DFT) for quantum studies and the investigation of non-linear optical (NLO) and thermodynamic properties. The study highlighted the high stability and reactivity of the compound, demonstrating its potential for various applications in materials science (Halim & Ibrahim, 2022).

Structural and Optical Properties

Cetina et al. (2010) synthesized pyridine derivatives to study their structural and optical properties, including fluorescence in various solvents. This research provides insights into the effects of substituents on the emission spectra, contributing to the understanding of how such compounds can be used in optical applications (Cetina, Tranfić, Sviben, & Jukić, 2010).

Pharmacological Potential

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from benzodifuranyl and khellinone, focusing on their anti-inflammatory and analgesic potential. This study suggests that certain structural modifications can enhance the pharmacological properties of these compounds, highlighting their relevance in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular and Crystal Structures

Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of compounds featuring pyridine and piperidine, analyzing the influence of hydrogen bonds on molecular packing. Their work underscores the complexity of intermolecular interactions and their importance in crystal engineering (Kuleshova & Khrustalev, 2000).

Mechanism of Action

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

Safety and Hazards

It’s important to note that while benzofuran derivatives have shown promise in various fields, they can be toxic to host cells after long-term administration .

Future Directions

Benzofuran has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . To pave the way for future research, there is a need to collect the latest information in this promising area .

Properties

IUPAC Name

(6-methoxy-3-methyl-1-benzofuran-2-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-18-4-3-17(25-2)13-19(18)27-20(14)21(24)23-11-7-16(8-12-23)26-15-5-9-22-10-6-15/h3-6,9-10,13,16H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNKOOJXFQBIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC(CC3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.